molecular formula C18H15N5OS B2970717 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034369-25-8

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2970717
CAS No.: 2034369-25-8
M. Wt: 349.41
InChI Key: SANHEOYJWFKFDS-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of approximately 284.33 g/mol. The structure comprises a benzo[d]thiazole core linked to a pyridine and pyrazole moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity :
    • Compounds containing 1H-pyrazole structures have been shown to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .
    • A study demonstrated that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are essential enzymes for bacterial DNA replication, suggesting potential antibacterial properties alongside anticancer activity .
  • Antimicrobial Activity :
    • Similar benzothiazole compounds have shown promising results in inhibiting bacterial growth, particularly against E. coli and S. aureus. The inhibition was quantified with IC50 values indicating effective concentrations necessary to achieve significant antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of compounds:

Compound ModificationEffect on Activity
Substitution on the pyridine ringEnhances anticancer properties
Variations in the pyrazole moietyAlters selectivity towards cancer cell types
Presence of electron-withdrawing groupsIncreases potency against bacterial targets

For instance, the introduction of halogen substituents on the aromatic rings has been associated with increased cytotoxicity towards cancer cells, while maintaining selectivity for bacterial targets .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Anticancer Efficacy : A compound structurally similar to this compound demonstrated significant tumor growth inhibition in xenograft models, showcasing its potential as an effective anticancer agent .
  • Antimicrobial Studies : A derivative exhibited strong inhibitory effects on biofilm formation in E. coli, indicating its potential use in treating infections where biofilm formation is a critical factor .

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-16(6-7-22-23)14-4-2-12(9-19-14)10-20-18(24)13-3-5-15-17(8-13)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHEOYJWFKFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.